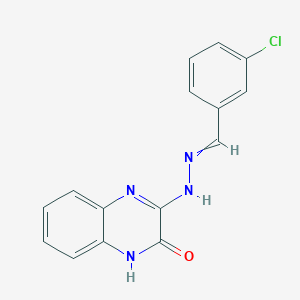
3-chlorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chlorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical compound . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the resources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the resources I found .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
- Versatile Syntheses of Fused Quinolines : The research demonstrated the synthetic utility of 2-chloroquinoline-3-carbaldehydes, closely related to the compound of interest, in generating a wide array of fused quinolines, including derivatives with potential pharmaceutical applications. This work showcases the flexibility of such compounds in organic synthesis (Meth-Cohn et al., 1981).
Biological Activities
- DNA Binding and Antimicrobial Activities : A study on novel heterocyclic substituted quinoline Schiff bases, structurally similar to the queried compound, highlighted their significant binding affinity to calf thymus-DNA and demonstrated notable antimicrobial activities, suggesting potential for therapeutic applications (Lamani et al., 2008).
- Antimicrobial and Anti-inflammatory Agents : Another study synthesized quinoxalinone derivatives, which upon further reaction with substituted aromatic aldehydes, produced hydrazone derivatives exhibiting antimicrobial and anti-inflammatory properties, indicating their potential as pharmaceutical agents (Khan et al., 2009).
- Cytotoxic Properties Against Cancer Cell Lines : Research on quinoline-3-carbaldehyde hydrazones revealed that some derivatives exhibit pronounced inhibitory effects on human tumor cell lines, suggesting their potential as anticancer agents. Specifically, certain compounds showed significant cytotoxic activities with low IC50 values, indicating their potential for further development as therapeutic agents (Korcz et al., 2018).
Molecular Structures and Reactivity
- Structural and Supramolecular Studies : A study detailed the molecular and supramolecular structures of hydrazone derivatives and their reactivity, providing insights into their potential biological activities and applications in material science. The work underscores the significance of structural analysis in understanding the properties and applications of such compounds (Kumara et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-3-4-10(8-11)9-17-20-14-15(21)19-13-7-2-1-6-12(13)18-14/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFIUWAZXQFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2652740.png)
![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)
![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)
![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)
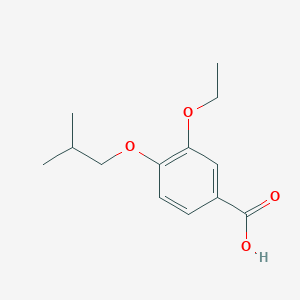
![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
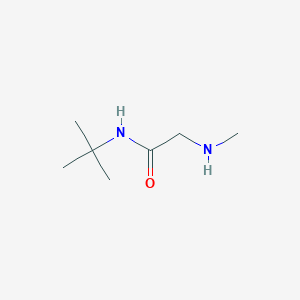
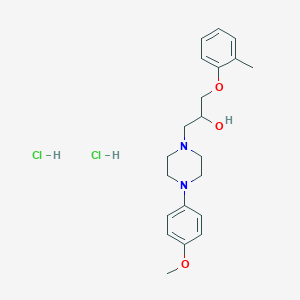
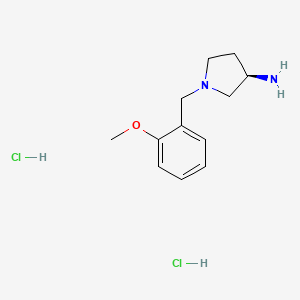
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)